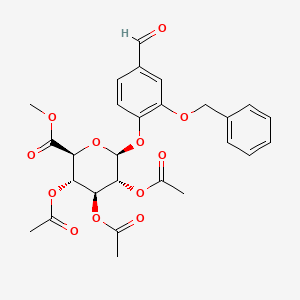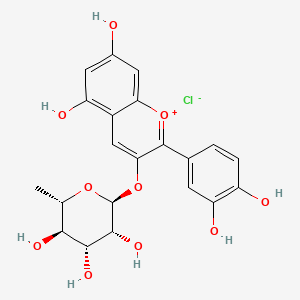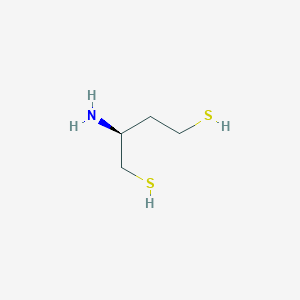![molecular formula C₂₃H₄₇NO₅ B1146108 Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate CAS No. 175696-50-1](/img/structure/B1146108.png)
Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl carbamates involves strategic chemical reactions that introduce the tert-butyl group into the carbamate structure. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related category, are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in methanol-water mixtures. These compounds serve as N-(Boc)-protected nitrones, showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005).
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates and their derivatives are crucial for their reactivity and applications. Techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate the structural configurations of these compounds. For example, the characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments provides detailed insights into its molecular structure (Aouine et al., 2016).
Chemical Reactions and Properties
Tert-butyl carbamates undergo a variety of chemical reactions, such as lithiation, which facilitates the introduction of substituents into the molecule. For example, directed lithiation of tert-butyl carbamates allows for the chemoselective transformation of amino protecting groups, showcasing the versatility of these compounds in synthetic chemistry (Smith et al., 2013).
Applications De Recherche Scientifique
Enantioselective Synthesis : This compound is a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, as demonstrated by Ober et al. (2004) (Ober et al., 2004). These analogues are significant in the development of antiviral and anticancer therapeutics.
Crystallography and Molecular Structure : Studies such as those conducted by Baillargeon et al. (2017) (Baillargeon et al., 2017) and Das et al. (2016) (Das et al., 2016) have utilized tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate derivatives to understand molecular interactions and crystal packing through hydrogen bonds.
Natural Product Synthesis : This compound has been used as a key intermediate in synthesizing natural products like jaspine B, which possesses cytotoxic activity against human carcinoma cell lines. This was shown in research by Tang et al. (2014) (Tang et al., 2014).
Chemoselective Transformations : Sakaitani and Ohfune (1990) (Sakaitani & Ohfune, 1990) researched the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the versatility of this compound derivatives in selective chemical reactions.
Photoredox Catalysis : Wang et al. (2022) (Wang et al., 2022) demonstrated the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination, establishing new pathways for synthesizing complex organic compounds.
Synthetic Intermediate for Amino Acids and Peptides : The compound also serves as a synthetic intermediate in the production of enantiopure N-protected amino acids and peptides, as detailed by Oku et al. (2004) (Oku et al., 2004).
Propriétés
IUPAC Name |
tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)21(27)19(18-25)24-22(28)29-23(2,3)4/h19-21,25-27H,5-18H2,1-4H3,(H,24,28)/t19-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKWGHLEDLDZTL-HBMCJLEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)OC(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)OC(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



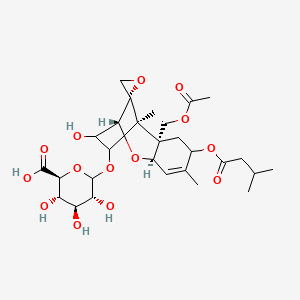
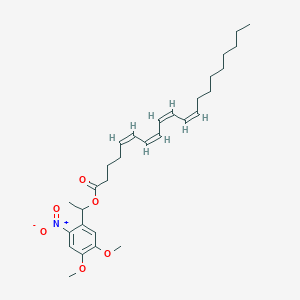
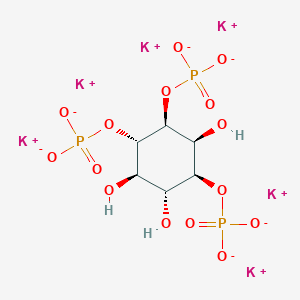
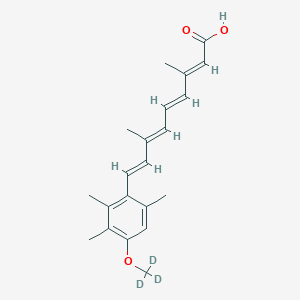
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)
![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)


